3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Overview
Description
3’,4’-Dihydro-1’H,3H-spiro[1,3-benzothiazole-2,2’-naphthalene] is a complex organic compound characterized by a spiro linkage between a benzothiazole and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dihydro-1’H,3H-spiro[1,3-benzothiazole-2,2’-naphthalene] typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylidenebarbiturates with cyclohexane-1,3-diones in methanol, using sodium bromide as a mediator in an undivided cell . This electrocatalytic cascade transformation results in the formation of the desired spiro compound in yields ranging from 72% to 85% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydro-1’H,3H-spiro[1,3-benzothiazole-2,2’-naphthalene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or naphthalene rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted products.
Scientific Research Applications
3’,4’-Dihydro-1’H,3H-spiro[1,3-benzothiazole-2,2’-naphthalene] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3’,4’-dihydro-1’H,3H-spiro[1,3-benzothiazole-2,2’-naphthalene] involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines]: Similar spiro compounds with different heterocyclic components.
Spiro[indole-2,3’-naphth[2,1-b][1,4]oxazine]: Another spiro compound used in molecular electronics.
Uniqueness
3’,4’-Dihydro-1’H,3H-spiro[1,3-benzothiazole-2,2’-naphthalene] is unique due to its specific spiro linkage between benzothiazole and naphthalene, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
spiro[2,4-dihydro-1H-naphthalene-3,2'-3H-1,3-benzothiazole] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NS/c1-2-6-13-11-16(10-9-12(13)5-1)17-14-7-3-4-8-15(14)18-16/h1-8,17H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXSGHYNTIVBRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=CC=CC=C31)NC4=CC=CC=C4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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